molecular formula C22H29NO3 B601938 Dienogest Impurity D CAS No. 190662-30-7

Dienogest Impurity D

Cat. No.: B601938
CAS No.: 190662-30-7
M. Wt: 355.47
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Description

Dienogest Impurity D, chemically known as (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl]acetonitrile, is a byproduct formed during the synthesis of Dienogest. Dienogest is a synthetic progestogen used primarily in contraceptives and for the treatment of endometriosis. Impurities like this compound are crucial for understanding the purity and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dienogest Impurity D involves multiple steps starting from the precursor compounds. One common route includes the conversion of ketal intermediates to the desired impurity through a series of reactions involving cyanomethylation and hydrolysis. Specific conditions such as the use of perchloric acid in acetonitrile as a solvent have been found effective in achieving high purity levels .

Industrial Production Methods: Industrial production of Dienogest and its impurities typically involves large-scale organic synthesis techniques. The process includes stringent purification steps such as crystallization from dimethylformamide-water mixtures to ensure the impurity levels are within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: Dienogest Impurity D can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Dienogest Impurity D has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dienogest Impurity D is not as well-studied as that of Dienogest itself. it is believed to interact with similar molecular targets, including the progesterone receptor. This interaction can influence various cellular pathways involved in reproductive health and hormonal regulation .

Comparison with Similar Compounds

    Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile

    Dienogest Impurity B: Estra-4,9-diene-3,17-dione

    Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile

Uniqueness: Dienogest Impurity D is unique due to its specific structural configuration, which includes a spiro[cyclopenta[a]phenanthrene] framework. This structure imparts distinct chemical and physical properties compared to other impurities, making it a critical marker for the synthesis and quality control of Dienogest .

Biological Activity

Dienogest Impurity D is a byproduct of the synthesis of dienogest, a synthetic progestin primarily used in the treatment of endometriosis and other gynecological conditions. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Dienogest itself is known for its distinct pharmacological properties. It acts as an agonist at the progesterone receptor (PR) with a weak affinity comparable to that of natural progesterone but exhibits potent progestagenic effects. This leads to endometrial atrophy and antiproliferative actions on endometrial tissue, making it effective in managing conditions like endometriosis .

  • Progesterone Receptor Agonism : Dienogest binds to PR, leading to changes in gene expression that promote endometrial atrophy.
  • Androgen Receptor Antagonism : It also exhibits antagonistic effects on androgen receptors, which can alleviate symptoms associated with hyperandrogenism such as acne and hirsutism .
  • Immunomodulatory Effects : The compound enhances natural killer cell activity, contributing to its therapeutic effects in endometriosis .

Stability and Degradation

Research indicates that dienogest is stable under various conditions, which may also apply to its impurities. A study assessing the stability of dienogest under stress conditions found that degradation products did not significantly alter its pharmacological profile . This suggests that impurities like this compound may not drastically influence the overall activity if they remain within acceptable limits.

Efficacy in Endometriosis Treatment

A notable case study involved a patient with deep endometriosis who was treated with dienogest. After 16 months of therapy, significant reductions in lesion size were observed without major adverse reactions . Although this study primarily focused on dienogest, it raises questions about the possible contributions of impurities like this compound to treatment outcomes.

Long-Term Safety Studies

Long-term studies evaluating dienogest's efficacy and safety have shown improvements in pain management and reduction in endometrioma size over extended periods (up to 108 months) without serious adverse events . These findings suggest that impurities may not significantly compromise the therapeutic profile when monitored properly.

Comparative Data Table

Parameter Dienogest This compound (Hypothetical)
Molecular Formula C20H25NO2C20H25NO2 (with modifications)
Mechanism of Action PR Agonist, AR AntagonistUnknown; potential similar actions
Bioavailability ~91%Unknown
Half-life 9-10 hoursUnknown
Therapeutic Use Endometriosis, contraceptionUnknown; potential for similar uses
Adverse Effects Headaches, weight gainUnknown; requires further study

Properties

IUPAC Name

2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVVXUDCCJGKOM-IVAOSVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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